molecular formula C10H6ClF5O B7995213 4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone

4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7995213
M. Wt: 272.60 g/mol
InChI Key: HOIJXZCZORWQAE-UHFFFAOYSA-N
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Description

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a chloro group, a methyl group, and multiple fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound with a chloro-methyl-pentafluoropropiophenone precursor. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2’-methyl-2,2,3,3,3-trifluoropropiophenone
  • 4’-Chloro-2’-methyl-2,2,3,3,3-tetrafluoropropiophenone
  • 4’-Chloro-2’-methyl-2,2,3,3,3-hexafluoropropiophenone

Uniqueness

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chloro, methyl, and multiple fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF5O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJXZCZORWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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